This compound is relevant in the field of Chemistry, specifically in Organic Synthesis and Pharmaceutical Chemistry .
This compound is used in the synthesis of various pharmaceuticals . It’s also used in research for the preparation of optically active forms via optical resolutions .
One method involves the condensation of glycine and benzaldehyde, which is catalyzed by L-Threonine aldolase . This reaction yields “2-Amino-3-hydroxy-3-phenylpropanoic acid”, of which 60% is comprised of the (2S,3R)-form and 40% of the (2S,3S)-form . Another method involves optical resolution by preferential crystallization .
The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90—97% . The (2R,3S)- and (2S,3R)-2 obtained from the purified salts were hydrolyzed by reflux in hydrochloric acid to give (2R,3S)- and (2S,3R)-1 .
Pharmaceutical Research
This compound has shown analgesic activity in mice when the mice were pretreated with pargyline.
Chemical Synthesis
This compound is used in the enantioselective synthesis of cyclic pentapeptides.
The compound was successfully used in the synthesis of cyclic pentapeptides.
This compound is used in the preparation of optically active forms via optical resolutions.
The compound was successfully used in the preparation of optically active forms.
The origin of this specific amino acid is not well documented in scientific literature. However, non-proteinogenic amino acids can be found naturally in various organisms or synthesized in laboratories []. Their significance lies in their potential roles in various biological processes and their use as building blocks for novel pharmaceuticals [].
The key features of 2-amino-3-hydroxy-3-phenylpropanoic acid's structure include:
The decomposition pathways would likely involve breaking down the molecule into smaller components like carbon dioxide, ammonia, and organic fragments. Specific reaction conditions would determine the exact products.
Data on the physical and chemical properties of 2-amino-3-hydroxy-3-phenylpropanoic acid xhydrate is scarce. As a reference, similar non-proteinogenic amino acids often have high melting points (above 200°C) and are soluble in water due to the presence of polar groups.
Specific data on melting point, boiling point, solubility, etc., for this compound is not available in the scientific literature reviewed.